molecular formula C10H13ClN2O B1386500 2-Chloro-4-(cyclohexyloxy)pyrimidine CAS No. 1086376-48-8

2-Chloro-4-(cyclohexyloxy)pyrimidine

Cat. No.: B1386500
CAS No.: 1086376-48-8
M. Wt: 212.67 g/mol
InChI Key: MMBINALOMGPYDR-UHFFFAOYSA-N
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Description

2-Chloro-4-(cyclohexyloxy)pyrimidine is a chemical compound belonging to the pyrimidine family. It is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and a cyclohexyloxy group at the 4-position. This compound appears as a white crystalline solid and is soluble in organic solvents.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(cyclohexyloxy)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo nucleophilic aromatic substitution, where the halide at the 4-position is selectively displaced

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to interact with nucleophiles, resulting in selective displacement of the halide at the 4-position

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Research has shown that there are threshold effects, and it is essential to determine the optimal dosage for its application . These findings are vital for its safe and effective use in therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it undergoes cobalt-catalyzed cross-coupling reactions with aryl halides . Understanding these metabolic pathways is essential for its application in biochemical research and therapeutic settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with specific transporters and binding proteins, affecting its localization and accumulation. These interactions are crucial for understanding its pharmacokinetics and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(cyclohexyloxy)pyrimidine typically involves the nucleophilic substitution reaction of 2,4-dichloropyrimidine with cyclohexanol. The reaction is carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 4-position with the cyclohexyloxy group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(cyclohexyloxy)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., potassium carbonate) in solvents like DMF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

    Coupling Reactions: Biaryl or heteroaryl compounds with extended conjugation.

Scientific Research Applications

2-Chloro-4-(cyclohexyloxy)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-4-(cyclohexyloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it may modulate signaling pathways by interacting with receptors, leading to changes in cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyrimidine: A precursor in the synthesis of 2-Chloro-4-(cyclohexyloxy)pyrimidine.

    4-(Cyclohexyloxy)pyrimidine: Lacks the chlorine atom at the 2-position.

    2-Chloro-4-(methoxy)pyrimidine: Contains a methoxy group instead of a cyclohexyloxy group at the 4-position.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a cyclohexyloxy group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-4-cyclohexyloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBINALOMGPYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281400
Record name Pyrimidine, 2-chloro-4-(cyclohexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086376-48-8
Record name Pyrimidine, 2-chloro-4-(cyclohexyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086376-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 2-chloro-4-(cyclohexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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